Studies have shown that ISA-2011B can inhibit the growth of various cancer cell lines, including prostate cancer cells. Researchers believe this effect is due to ISA-2011B's ability to target a specific enzyme called phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α) []. PIP5K1α plays a role in regulating several processes important for cancer cell growth and survival []. By inhibiting PIP5K1α, ISA-2011B may disrupt these processes and lead to cancer cell death [].
T lymphocytes, also known as T cells, are essential components of the immune system. ISA-2011B has been shown to affect the function of T cells by inhibiting another enzyme, phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5Kα) []. PIP5Kα is involved in signaling pathways that regulate T cell activation and proliferation []. Inhibition of PIP5Kα by ISA-2011B may lead to the suppression of T cell responses []. This finding suggests that ISA-2011B could potentially be used to modulate the immune system, but more research is needed in this area.